Cas no 903895-56-7 (3-Fluoro-4-methylphenylboronic acid, pinacol ester)

3-Fluoro-4-methylphenylboronic acid, pinacol ester structure
903895-56-7 structure
Product Name:3-Fluoro-4-methylphenylboronic acid, pinacol ester
CAS 번호:903895-56-7
MF:C13H18BFO2
메가와트:236.090227603912
MDL:MFCD09972178
CID:839862
PubChem ID:46738767
Update Time:2024-10-26

3-Fluoro-4-methylphenylboronic acid, pinacol ester 화학적 및 물리적 성질

이름 및 식별자

    • 3-FLUORO-4-METHYLPHENYLBORONIC ACID, PINACOL ESTER
    • 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(3-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • B-5462
    • 3-Fluoro-4-methylphenylboronic acid pinacol ester
    • ST2403894
    • 3-Fluoro-4-methylphenylboronic acid,pinacol ester
    • 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • 2-(3-Fluoro-4-methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • EN300-1425708
    • AT16039
    • 903895-56-7
    • BS-29782
    • MFCD09972178
    • DTXSID10674418
    • SCHEMBL2640296
    • AKOS015999553
    • CS-0101285
    • 3-Fluoro-4-methylphenylboronic acid, pinacol ester
    • MDL: MFCD09972178
    • 인치: 1S/C13H18BFO2/c1-9-6-7-10(8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
    • InChIKey: GFPUHDYSPMTHBB-UHFFFAOYSA-N
    • 미소: FC1C(C)=CC=C(B2OC(C)(C)C(C)(C)O2)C=1

계산된 속성

  • 정밀분자량: 236.13800
  • 동위원소 질량: 236.1383881g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 17
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 277
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 18.5

실험적 성질

  • PSA: 18.46000
  • LogP: 2.43330

3-Fluoro-4-methylphenylboronic acid, pinacol ester 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZF017-1g
3-Fluoro-4-methylphenylboronic acid, pinacol ester
903895-56-7 97%
1g
546.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZF017-200mg
3-Fluoro-4-methylphenylboronic acid, pinacol ester
903895-56-7 97%
200mg
181.0CNY 2021-08-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F886775-1g
3-Fluoro-4-methylphenylboronic acid, pinacol ester
903895-56-7 98%
1g
332.10 2021-05-17
Fluorochem
211599-1g
2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
903895-56-7 95%
1g
£46.00 2022-03-01
Fluorochem
211599-5g
2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
903895-56-7 95%
5g
£151.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZF017-50mg
3-Fluoro-4-methylphenylboronic acid, pinacol ester
903895-56-7 97%
50mg
98.0CNY 2021-08-04
TRC
F596530-100mg
3-Fluoro-4-methylphenylboronic acid, pinacol ester
903895-56-7
100mg
$64.00 2023-05-18
TRC
F596530-250mg
3-Fluoro-4-methylphenylboronic acid, pinacol ester
903895-56-7
250mg
$69.00 2023-05-18
TRC
F596530-500mg
3-Fluoro-4-methylphenylboronic acid, pinacol ester
903895-56-7
500mg
$92.00 2023-05-18
TRC
F596530-1g
3-Fluoro-4-methylphenylboronic acid, pinacol ester
903895-56-7
1g
$133.00 2023-05-18

3-Fluoro-4-methylphenylboronic acid, pinacol ester 합성 방법

합성 방법 1

반응 조건
1.1 Solvents: Diethyl ether ;  rt; 5 min, rt
1.2 Reagents: Sulfuric acid magnesium salt (1:1) ;  rt; overnight, rt
참조
A modular approach to catalytic synthesis using a dual-functional linker for Click and Suzuki coupling reactions
White, James R.; et al, Tetrahedron Letters, 2010, 51(30), 3913-3917

합성 방법 2

반응 조건
1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ;  48 h
참조
Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds
Jin, Shengfei; et al, Journal of the American Chemical Society, 2020, 142(3), 1603-1613

합성 방법 3

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  10 min, -78 °C; heated; 1.5 h, -78 °C
1.2 Reagents: Triisopropyl borate ;  10 min, -78 °C; 1.5 h, -78 °C
2.1 Solvents: Diethyl ether ;  rt; 5 min, rt
2.2 Reagents: Sulfuric acid magnesium salt (1:1) ;  rt; overnight, rt
참조
A modular approach to catalytic synthesis using a dual-functional linker for Click and Suzuki coupling reactions
White, James R.; et al, Tetrahedron Letters, 2010, 51(30), 3913-3917

합성 방법 4

반응 조건
1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  24 h, 40 °C
2.1 Reagents: Sodium tert-butoxide Solvents: Toluene ,  Tetrahydrofuran ;  6 h, 80 °C
참조
Chemoselective Coupling of 1,1-Bis[(pinacolato)boryl]alkanes for the Transition-Metal-Free Borylation of Aryl and Vinyl Halides: A Combined Experimental and Theoretical Investigation
Lee, Yeosan; et al, Journal of the American Chemical Society, 2017, 139(2), 976-984

합성 방법 5

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 14 h, 20 °C
참조
Regioselective electrophilic borylation of haloarenes
Del Grosso, Alessandro; et al, Chemical Communications (Cambridge, 2015, 51(14), 2878-2881

합성 방법 6

반응 조건
1.1 Catalysts: 2071741-36-9 Solvents: Tetrahydrofuran ;  24 h, 80 °C
참조
C(sp2)-H Borylation of fluorinated arenes using an air-stable cobalt precatalyst: electronically enhanced site selectivity enables synthetic opportunities
Obligacion, Jennifer V.; et al, Journal of the American Chemical Society, 2017, 139(7), 2825-2832

합성 방법 7

반응 조건
1.1 Reagents: Sodium tert-butoxide Solvents: Toluene ,  Tetrahydrofuran ;  6 h, 80 °C
참조
Chemoselective Coupling of 1,1-Bis[(pinacolato)boryl]alkanes for the Transition-Metal-Free Borylation of Aryl and Vinyl Halides: A Combined Experimental and Theoretical Investigation
Lee, Yeosan; et al, Journal of the American Chemical Society, 2017, 139(2), 976-984

합성 방법 8

반응 조건
1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ;  48 h
참조
Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds
Jin, Shengfei; et al, Journal of the American Chemical Society, 2020, 142(3), 1603-1613

합성 방법 9

반응 조건
1.1 Reagents: Triethylamine Solvents: Carbon tetrachloride ;  0 °C → rt; overnight, rt
2.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ;  48 h
참조
Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds
Jin, Shengfei; et al, Journal of the American Chemical Society, 2020, 142(3), 1603-1613

합성 방법 10

반응 조건
1.1 Reagents: Aluminum chloride ,  (T-4)-Trichloro(N,N,4-trimethylbenzenamine)boron Solvents: DMSO-d6 ;  1 h, 100 °C; 100 °C → rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 14 h, 20 °C
참조
Regioselective electrophilic borylation of haloarenes
Del Grosso, Alessandro; et al, Chemical Communications (Cambridge, 2015, 51(14), 2878-2881

합성 방법 11

반응 조건
1.1 Reagents: Aluminum chloride ,  Pyridinium, 1-(dichloroboryl)-2,6-dimethyl-, (T-4)-tetrachloroaluminate(1-) (1:1… Solvents: DMSO-d6 ;  1 h, 140 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 14 h, 20 °C
참조
Regioselective electrophilic borylation of haloarenes
Del Grosso, Alessandro; et al, Chemical Communications (Cambridge, 2015, 51(14), 2878-2881

합성 방법 12

반응 조건
1.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
1.2 Reagents: Cyclohexene ;  24 h, 100 °C
참조
Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds
Ren, Hailong; et al, Chemistry - A European Journal, 2017, 23(24), 5663-5667

3-Fluoro-4-methylphenylboronic acid, pinacol ester Raw materials

3-Fluoro-4-methylphenylboronic acid, pinacol ester Preparation Products

추천 공급업체
PRIBOLAB PTE.LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
PRIBOLAB PTE.LTD
Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Genelee Bio-Technology Co., Ltd.
SunaTech Inc.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
SunaTech Inc.
SHOCHEM(SHANGHAI) CO.,lTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
SHOCHEM(SHANGHAI) CO.,lTD
Nanjing jingzhu bio-technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nanjing jingzhu bio-technology Co., Ltd.